molecular formula C15H20ClN5O2 B10798045 Tert-butyl 3-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate

Tert-butyl 3-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate

Cat. No.: B10798045
M. Wt: 337.80 g/mol
InChI Key: GRNMIZRYYNSOPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-323 involves the construction of the thienopyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for OSM-S-323 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and reaction conditions involved.

Chemical Reactions Analysis

Types of Reactions

OSM-S-323 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

OSM-S-323 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-323 involves its interaction with specific molecular targets in the malaria parasite. The compound is believed to inhibit key enzymes and pathways essential for the parasite’s survival and replication. This includes the inhibition of protein synthesis and interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-323 is unique due to its specific structural features and the particular synthetic route used to produce it.

Properties

Molecular Formula

C15H20ClN5O2

Molecular Weight

337.80 g/mol

IUPAC Name

tert-butyl 3-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H20ClN5O2/c1-15(2,3)23-14(22)20-6-4-5-10(9-20)13-19-18-12-8-17-7-11(16)21(12)13/h7-8,10H,4-6,9H2,1-3H3

InChI Key

GRNMIZRYYNSOPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=C3N2C(=CN=C3)Cl

Origin of Product

United States

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